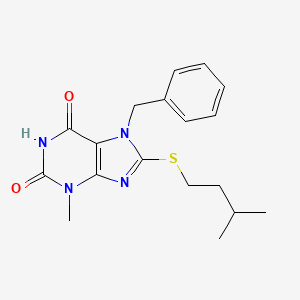

7-benzyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-benzyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as PD98059, is a chemical compound that has been widely used in scientific research. This compound is a selective inhibitor of the mitogen-activated protein kinase (MAPK) kinase (MEK) enzyme, which plays a crucial role in the regulation of cell proliferation, differentiation, and survival. PD98059 has been used to investigate the role of MAPK signaling pathways in various biological processes, including cancer, inflammation, and neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

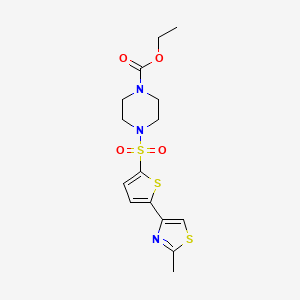

Synthesis and Protective Group Strategies

One study outlines the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protecting groups. The method involves the synthesis of bromo- and amino-substituted purine diones using thietanyl as a protecting group, followed by alkylation and oxidation processes to yield the target compounds. This approach is noted for its mild conditions and straightforward execution, highlighting its usefulness in synthesizing purine dione derivatives with specific substituent patterns (Khaliullin & Shabalina, 2020).

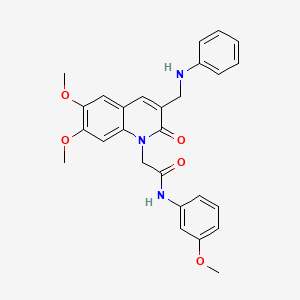

Biological Activity and Drug Design

Another research avenue involves the exploration of purine-2,6-dione derivatives as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), indicating their potential in treating neurological disorders. A study detailing the synthesis and pharmacological evaluation of new 8-aminoalkyl derivatives of purine-2,6-dione with various substituents demonstrated that these compounds could possess antidepressant and anxiolytic properties, offering a basis for the development of new psychotropic medications (Chłoń-Rzepa et al., 2013).

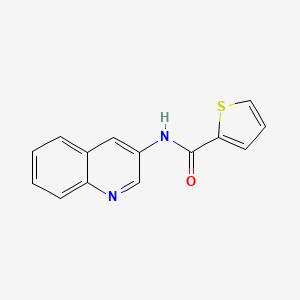

Chemotherapeutic Applications

The design, molecular modeling, and synthesis of purine-diones and pyridopyrimidine-diones have been investigated for their anticancer activity. A study reported the synthesis of olomoucine analogs and their evaluation against the human breast cancer cell line MCF-7. This work underscores the anticancer potential of purine-dione derivatives, positioning them as candidates for further pharmacological exploration (Hayallah, 2017).

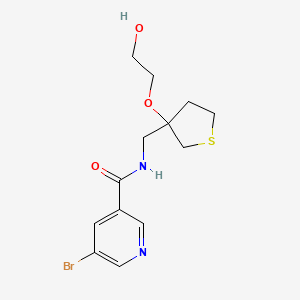

Marine Natural Products

Research into marine natural products has led to the isolation of purine alkaloids from the South China Sea gorgonian Subergorgia suberosa. Four new purine alkaloids were identified, displaying weak cytotoxicity against human cancer cell lines, suggesting the marine environment as a rich source of biologically active purine derivatives (Qi, Zhang, & Huang, 2008).

Eigenschaften

IUPAC Name |

7-benzyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-12(2)9-10-25-18-19-15-14(16(23)20-17(24)21(15)3)22(18)11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAXPMDOAQPNOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2729911.png)

![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2729916.png)

![1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2729917.png)

![N-[3-[2-(Methylamino)-2-oxoethyl]phenyl]prop-2-enamide](/img/structure/B2729918.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B2729933.png)